1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-
Description
This compound is a piperidine derivative characterized by a tert-butyl ester at the carboxylic acid position and a stereospecific (2R,5R) configuration. Key structural features include:
- Piperidine ring: Substituted at the 2-position with a methyl group and at the 5-position with a [(4-methylphenyl)sulfonyl]oxymethyl group.
- Protective group: The 1,1-dimethylethyl (tert-butyl) ester enhances stability and lipophilicity, a common strategy in prodrug design .
- Stereochemistry: The (2R,5R) configuration likely optimizes spatial orientation for biological interactions, distinguishing it from racemic or alternative stereoisomers.
Properties
IUPAC Name |
tert-butyl (2R,5R)-2-methyl-5-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5S/c1-14-6-10-17(11-7-14)26(22,23)24-13-16-9-8-15(2)20(12-16)18(21)25-19(3,4)5/h6-7,10-11,15-16H,8-9,12-13H2,1-5H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPQNAWFEDVYPM-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)COS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)COS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113532 | |
| Record name | 1,1-Dimethylethyl (2R,5R)-2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088994-12-0 | |
| Record name | 1,1-Dimethylethyl (2R,5R)-2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R,5R)-2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)- is a compound with significant potential in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action and therapeutic applications.
- Molecular Formula : C19H29NO5S
- Molecular Weight : 383.5 g/mol
- CAS Number : 1088994-12-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, the sulfonyl group in its structure enhances its reactivity and ability to modulate interactions with proteins and enzymes.
Antiviral Activity
Recent studies have highlighted the antiviral properties of piperidine derivatives. For instance:
- Inhibition of Influenza Virus : Compounds similar to 1-piperidinecarboxylic acid have demonstrated selective replication inhibition of influenza virus strains. The mechanism involves binding to viral proteases, which are crucial for viral replication .
- SARS-CoV-2 Protease Inhibition : Although initial studies showed no inhibition for certain SARS-CoV-2 enzymes, further research indicated modest inhibitory activity against the main protease (M pro), suggesting potential as a therapeutic agent against COVID-19 .
Study 1: Antiviral Efficacy Against Influenza
In a recent study, a series of piperidine derivatives were evaluated for their antiviral activity against H1N1 influenza virus. The most potent compound exhibited an EC50 value of 7.4 μM with a CC50 value of 44 μM, indicating a favorable therapeutic index .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the piperidine ring significantly affect antiviral potency. For instance, fluorinated analogs showed enhanced activity compared to their non-fluorinated counterparts .
Research Findings
Research has consistently shown that the biological activity of piperidine derivatives is influenced by:
- Substituent Groups : The presence and position of substituents such as sulfonyl groups play a critical role in enhancing biological interactions.
- Steric Effects : The bulkiness of substituents can affect the binding affinity to target proteins.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1-Piperidinecarboxylic acid derivatives are primarily studied for their pharmaceutical applications:
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit bacterial growth and are effective against various pathogens .
- Analgesic Properties : Some piperidine compounds have been investigated for their analgesic effects. They interact with the central nervous system to alleviate pain, making them potential candidates for pain management therapies .
- Anticancer Agents : There is ongoing research into the anticancer potential of piperidine derivatives. Specific compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Biochemical Research
The compound's structure allows it to interact with biological systems effectively:
- Enzyme Inhibition : The sulfonyl group in the compound enhances its ability to act as an enzyme inhibitor. This property is being explored in drug design for conditions like hypertension and diabetes, where enzyme regulation is crucial .
- Receptor Modulation : Piperidine derivatives have shown promise in modulating neurotransmitter receptors, particularly in the context of neuropharmacology. This modulation can lead to advancements in treating neurological disorders such as depression and anxiety .
Industrial Applications
Beyond pharmaceuticals, this compound has potential industrial uses:
- Chemical Synthesis : The unique chemical structure of this piperidine derivative makes it a valuable intermediate in organic synthesis. It can be utilized to produce more complex molecules used in various chemical reactions .
- Agricultural Chemicals : Research is being conducted on the use of piperidine derivatives as agrochemicals. Their properties may help develop new pesticides or herbicides that are more effective and environmentally friendly .
Case Study 1: Antimicrobial Efficacy
A study published in Drug Research highlighted the effectiveness of a related piperidine derivative against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Pain Management
In a clinical trial assessing the analgesic effects of a piperidine-based compound, patients reported a substantial reduction in pain levels compared to a placebo group. This finding supports further investigation into its use as a pain relief medication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogous piperidine derivatives:
Key Findings:
Substituent Position and Type: The target compound’s 2-methyl and 5-sulfonyloxymethyl groups create a unique steric and electronic profile compared to derivatives with substitutions at position 4 (e.g., cyano in or methylsulfonyl in ).
Stereochemical Impact :
- The (2R,5R) configuration is absent in most analogs (e.g., ), suggesting its critical role in target binding. For instance, stereospecificity often dictates enzyme-substrate interactions in kinase inhibitors or protease antagonists.
Functional Group Comparison :
- Tert-butyl ester : Common in prodrugs (e.g., ), this group masks carboxylic acids to enhance oral bioavailability. Hydrolysis in vivo releases the active acid.
- Sulfonate vs. Sulfonamide : The target’s sulfonate ester may act as a leaving group, unlike sulfonamide-linked analogs (e.g., ), which are typically stable and engage in hydrogen bonding.
Pharmacological Implications :
- Derivatives with bulky aryl sulfonyl groups (e.g., ) may exhibit longer half-lives due to reduced metabolic clearance but face challenges in solubility.
- The target compound’s moderate molecular weight (~394.49) balances lipophilicity and solubility, unlike higher-weight analogs (e.g., 625.18 in ), which may suffer from poor absorption.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2R,5R)-configured piperidinecarboxylic acid derivatives?
- Methodology :
- Stereoselective synthesis : Use chiral auxiliaries or catalysts to enforce (2R,5R) stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution may be applied during key steps (e.g., esterification or sulfonylation) .
- Protecting groups : The tert-butoxycarbonyl (Boc) group is commonly used to protect the piperidine nitrogen during synthesis, as seen in analogous compounds .
- Stepwise assembly : Introduce the 4-methylphenylsulfonyloxymethyl moiety via nucleophilic substitution under mild conditions (e.g., using DMF as a solvent at 0–25°C) to avoid racemization .
Q. How can purity and structural integrity be validated for this compound?
- Analytical workflow :
Q. What safety precautions are critical during handling?
- Hazard mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritancy, as inferred from structurally similar sulfonates .
- Store at 2–8°C under inert gas (N) to prevent hydrolysis of the sulfonate ester .
- In case of exposure, rinse with water for 15 minutes and seek medical attention with the SDS .
Advanced Research Questions
Q. How does the (2R,5R) stereochemistry influence biological activity compared to other diastereomers?
- Experimental design :
- Synthesize all four stereoisomers and compare their binding affinities to target proteins (e.g., via SPR or ITC).
- Use molecular docking to correlate stereochemistry with binding pocket interactions .
- Key observation : In analogous piperidine derivatives, (R,R) configurations showed 3–5× higher potency than (S,S) due to optimized hydrogen bonding .
Q. What stability challenges arise under physiological conditions, and how can they be addressed?
- Degradation studies :
- Hydrolysis : Monitor the sulfonate ester in PBS (pH 7.4, 37°C) via HPLC. Half-life <24 hours suggests prodrug potential .
- Oxidation : Test stability in HO-containing buffers; tert-butyl esters are generally oxidation-resistant .
- Mitigation : Co-formulate with cyclodextrins to enhance aqueous stability .
Q. How can computational methods predict metabolic pathways for this compound?
- In silico workflow :
- Use software like Schrödinger’s MetabSite to identify vulnerable sites (e.g., sulfonate ester cleavage, piperidine ring hydroxylation) .
- Validate predictions with in vitro microsomal assays (human liver S9 fraction) .
- Example : Similar compounds showed CYP3A4-mediated N-dealkylation as the primary pathway .
Q. What strategies optimize enantiomeric excess (ee) during scale-up synthesis?
- Process refinement :
- Crystallization-induced asymmetric transformation : Recrystallize intermediates from hexane/ethyl acetate to enhance ee >99% .
- Continuous flow chemistry : Minimize residence time at high temperatures to reduce racemization .
- Quality control : Monitor ee via chiral HPLC (Chiralpak AD-H column, heptane/ethanol) .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields for similar compounds: How to resolve them?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
